1-(1-propyl-1H-indol-3-yl)-1-naphtylméthanone

Vue d'ensemble

Description

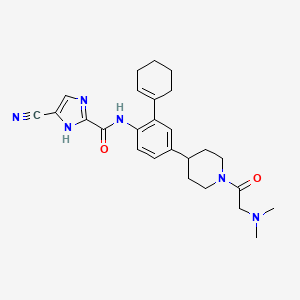

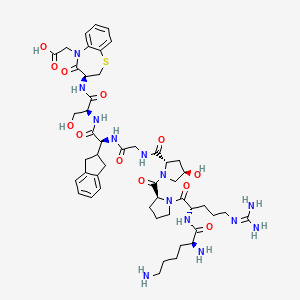

JWH 072, formellement connu sous le nom de 1-naphtyl(1-propyl-1H-indol-3-yl)-méthanone, est un cannabinoïde synthétique. Il présente une affinité plus élevée pour le récepteur cannabinoïde périphérique de type 2 (CB2) que pour le récepteur cannabinoïde central de type 1 (CB1). Ce composé fait partie de la série JWH de cannabinoïdes synthétiques, développés par le Dr. John W. Huffman et son équipe à l'Université Clemson à des fins de recherche .

Applications De Recherche Scientifique

JWH 072 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its binding affinity and activity at cannabinoid receptors, particularly CB2.

Medicine: Investigated for potential therapeutic applications due to its selective binding to CB2 receptors, which are involved in immune response modulation.

Industry: Utilized in forensic toxicology for the identification of synthetic cannabinoids in biological samples

Mécanisme D'action

Target of Action

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone, also known as JWH 072, is a member of the synthetic cannabinoids . Synthetic cannabinoids are a group of substances that bind to and activate the cannabinoid receptors in the brain .

Mode of Action

Like other synthetic cannabinoids, it is believed to interact with the cannabinoid receptors in the brain . The interaction with these receptors can lead to a variety of effects, ranging from feelings of euphoria to hallucinations .

Biochemical Pathways

Synthetic cannabinoids in general are known to affect the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites , which may account for some of the psychoactive effects.

Result of Action

The use of synthetic cannabinoids has been associated with both acute and long-term effects, including altered perception, elevated mood, and increased heart rate . In some cases, severe effects such as psychosis and seizures have been reported .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du JWH 072 implique généralement la réaction du chlorure de 1-naphtoyle avec le 1-propylindole en présence d'une base. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. Le schéma réactionnel général est le suivant :

- Dissoudre le 1-propylindole dans du dichlorométhane anhydre.

- Ajouter une base telle que la triéthylamine à la solution.

- Ajouter lentement le chlorure de 1-naphtoyle au mélange en maintenant une basse température.

- Agiter le mélange réactionnel à température ambiante pendant plusieurs heures.

- Arrêter la réaction avec de l'eau et extraire le produit avec un solvant organique.

- Purifier le produit par chromatographie sur colonne.

Méthodes de production industrielle

La production industrielle du JWH 072 suivrait probablement une voie synthétique similaire, mais à plus grande échelle. Cela impliquerait l'utilisation de réacteurs industriels, de systèmes automatisés pour l'ajout de réactifs et de techniques de purification à grande échelle telles que la recristallisation ou la chromatographie à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le JWH 072 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le JWH 072 peut être oxydé pour former divers métabolites. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'azote de l'indole ou du groupe naphtoyle.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux produits

Oxydation : Métabolites oxydés tels que des dérivés hydroxylés ou carboxylés.

Réduction : Formes réduites des groupes indole ou naphtoyle.

Substitution : Dérivés indoles substitués ou analogues du naphtoyle

Applications de recherche scientifique

Le JWH 072 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des cannabinoïdes synthétiques.

Biologie : Étudié pour son affinité de liaison et son activité au niveau des récepteurs cannabinoïdes, en particulier le CB2.

Médecine : Enquêté pour ses applications thérapeutiques potentielles en raison de sa liaison sélective aux récepteurs CB2, qui sont impliqués dans la modulation de la réponse immunitaire.

Industrie : Utilisé en toxicologie forensique pour l'identification des cannabinoïdes synthétiques dans les échantillons biologiques

Mécanisme d'action

Le JWH 072 exerce ses effets en se liant aux récepteurs cannabinoïdes, principalement le CB2. La liaison du JWH 072 aux récepteurs CB2 active les voies de signalisation des récepteurs couplés aux protéines G, conduisant à divers effets physiologiques. L'activation des récepteurs CB2 est associée à des effets anti-inflammatoires et immunomodulateurs, ce qui fait du JWH 072 un composé intéressant pour la recherche thérapeutique .

Comparaison Avec Des Composés Similaires

Composés similaires

JWH 018 : Un autre cannabinoïde synthétique avec une forte affinité pour les récepteurs CB1 et CB2.

JWH 073 : Similaire au JWH 018, mais avec une structure chimique légèrement différente.

AM-2201 : Un cannabinoïde synthétique puissant avec une forte affinité pour les récepteurs CB1 et CB2.

CP 55,940 : Un cannabinoïde synthétique classique avec une forte affinité pour les récepteurs CB1 et CB2.

Unicité

Le JWH 072 est unique en raison de sa sélectivité plus élevée pour les récepteurs CB2 par rapport aux récepteurs CB1. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques des récepteurs CB2 dans divers processus physiologiques et applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

naphthalen-1-yl-(1-propylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-2-14-23-15-20(18-11-5-6-13-21(18)23)22(24)19-12-7-9-16-8-3-4-10-17(16)19/h3-13,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWVXVWRIXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175116 | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-06-2 | |

| Record name | JWH 072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PRK568FUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is the simultaneous detection of multiple novel psychoactive substances in biological samples significant?

A1: As highlighted in the case report [], detecting multiple substances in a single patient is crucial for understanding potential interactions and their contribution to observed symptoms. This is particularly important with novel psychoactive substances where limited information exists regarding individual effects, let alone their interactions [].

Q2: What are the advantages of using UHPLC-HR-TOFMS for screening drugs of abuse in urine?

A2: While the provided abstract [] doesn't elaborate on the advantages, it suggests that UHPLC-HR-TOFMS is being employed for its high sensitivity. This technique likely allows for the detection of very low concentrations of synthetic cannabinoids and other drugs, potentially enabling identification even after a significant time has passed since usage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)

![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)